Bis(2-Methoxyethyl)amine

Overview

Description

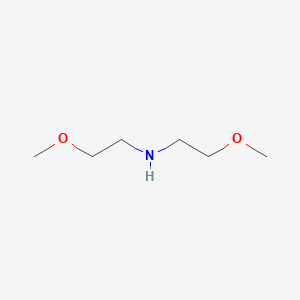

Bis(2-Methoxyethyl)amine: is a chemical compound with the molecular formula C6H15NO2 . It is also known by other names such as 2,2′-Dimethoxydiethylamine and 2-Methoxy-N-(2-methoxyethyl)ethanamine . This compound is a colorless to light yellow liquid with a fishy odor and is completely miscible in water[2][2].

Mechanism of Action

Mode of Action

Bis(2-Methoxyethyl)amine is primarily used as a reactant in chemical synthesis. It is involved in the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides . It can also be used to synthesize α-ketoamides via a metal-free oxidative coupling reaction with methyl ketones .

Biochemical Pathways

It is known to participate in the synthesis of aryl amines and α-ketoamides .

Pharmacokinetics

It is known that the compound has high gi absorption .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it is involved in. For instance, in the Buchwald-Hartwig amination reaction, it helps in the formation of aryl amines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and presence of other reactants. It is typically stored in a cool, well-ventilated place away from heat and ignition sources .

Biochemical Analysis

Biochemical Properties

It is known to participate in the Buchwald-Hartwig amination reaction, which involves the formation of a carbon-nitrogen bond . This suggests that Bis(2-Methoxyethyl)amine may interact with enzymes, proteins, and other biomolecules involved in this process.

Cellular Effects

Given its role in the Buchwald-Hartwig amination reaction, it may influence cellular processes related to the synthesis of aryl amines .

Molecular Mechanism

It is known to participate in the Buchwald-Hartwig amination reaction, which involves the formation of a carbon-nitrogen bond . This suggests that this compound may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-Methoxyethyl)amine is typically synthesized through the reaction of 2-Methoxyethylamine with iodomethane in the presence of a base[2][2]. The reaction is usually carried out at room temperature or slightly heated, under acidic or neutral conditions[2][2].

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product[2][2].

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Bis(2-Methoxyethyl)amine can undergo substitution reactions, such as the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides.

Oxidative Coupling Reactions: It can also participate in metal-free oxidative coupling reactions with methyl ketones in the presence of tert-butyl hydroperoxide as an oxidant and iodine as a catalyst.

Common Reagents and Conditions:

Pd-catalyzed Buchwald-Hartwig amination reaction: Palladium catalyst, aryl or heteroaryl halides.

Oxidative coupling reaction: tert-butyl hydroperoxide, iodine.

Major Products:

Aryl amines: from the Buchwald-Hartwig amination reaction.

α-Ketoamides: from the oxidative coupling reaction.

Scientific Research Applications

Chemistry: Bis(2-Methoxyethyl)amine is used as a reactant in various chemical reactions, including the synthesis of N,N-dialkyl perfluoroalkanesulfonamides and N-(alkoxy)succinamide esters .

Biology and Medicine: In biological and medical research, this compound is used to prepare compounds that act as selective inhibitors of cyclin-dependent kinases 4 and 6 and corticotropin-releasing factor receptor antagonists .

Industry: In industrial applications, it is used as an intermediate to prepare diol monomers for biodegradable polyester synthesis .

Comparison with Similar Compounds

- 2-Methoxyethylamine

- N,N-Bis(2-ethoxyethyl)amine

- Bis(2-chloroethyl)amine hydrochloride

- Bis(2-ethylhexyl)amine

Uniqueness: Bis(2-Methoxyethyl)amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a nucleophile and its miscibility in water make it a versatile compound in both research and industrial applications .

Biological Activity

Bis(2-Methoxyethyl)amine, also known as N,N-bis(2-methoxyethyl)amine, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological properties, including cytotoxicity, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₁₅NO₂

- Molecular Weight : 133.19 g/mol

- Boiling Point : 172 °C

- Flash Point : 58 °C

- Purity : ≥98.0% (by GC, titration analysis) .

Cytotoxicity and Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells through several mechanisms:

-

In Vitro Cytotoxic Activity :

- Compounds derived from this compound were tested against human cancer cell lines such as A549 (lung carcinoma), CaCo-2 (colorectal adenocarcinoma), and HTB-140 (melanoma). The most potent derivative exhibited an IC₅₀ value ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM across these cell lines .

- The treatment significantly increased early and late apoptosis in A549 cells, with percentages of early apoptotic cells reaching up to 42.7% compared to only 7.3% in the control group .

- Mechanism of Action :

Antioxidant Activity

In addition to its anticancer properties, this compound derivatives have demonstrated antioxidant capabilities. These compounds can stabilize free radicals, thereby reducing oxidative stress in cells:

- The antioxidant activity was assessed using various assays, revealing that certain derivatives exhibited significant scavenging effects against reactive oxygen species (ROS) . This suggests potential applications in preventing oxidative damage in biological systems.

Study on Derivatives

A study synthesized several derivatives of this compound and evaluated their biological activities:

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Derivative 1 | 15.0 ± 2.0 | A549 |

| Derivative 2 | 13.5 ± 1.5 | CaCo-2 |

| Derivative 3 | 14.0 ± 1.8 | HTB-140 |

The derivatives showed varying degrees of cytotoxicity, with specific structural modifications leading to enhanced activity .

NMR Studies

Nuclear Magnetic Resonance (NMR) studies have provided insights into the structural dynamics of this compound and its derivatives:

Properties

IUPAC Name |

2-methoxy-N-(2-methoxyethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-8-5-3-7-4-6-9-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZKBSXREAQDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059411 | |

| Record name | Ethanamine, 2-methoxy-N-(2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-95-5 | |

| Record name | Bis(2-methoxyethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxyethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-Methoxyethyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2-methoxy-N-(2-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-methoxy-N-(2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methoxyethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.